molecular formula C12H19NO6S B2655510 (3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylic acid CAS No. 1955553-07-7

(3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B2655510
CAS No.: 1955553-07-7
M. Wt: 305.35
InChI Key: JVVJJSONLLTUBZ-PRHODGIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylic acid” features a bicyclic thieno[3,4-c]pyrrole core, which combines a sulfur-containing thiophene ring fused with a pyrrole. Key structural elements include:

  • A tert-butoxycarbonyl (Boc) protecting group at position 4.
  • A carboxylic acid moiety at position 3a.
  • Dioxo groups at positions 2 and 2, contributing to electron deficiency in the ring system.
  • Stereochemistry defined as (3aS,6aR), which is critical for its biological and physicochemical properties.

This compound is structurally analogous to intermediates in pharmaceutical syntheses, particularly those targeting retinol-binding protein 4 (RBP4) antagonists and enzyme inhibitors.

Properties

IUPAC Name

(3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6S/c1-11(2,3)19-10(16)13-4-8-5-20(17,18)7-12(8,6-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVJJSONLLTUBZ-PRHODGIISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CS(=O)(=O)CC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CS(=O)(=O)C[C@@]2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-07-7
Record name rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the thieno[3,4-c]pyrrole core, followed by the introduction of the carboxylic acid and tert-butyl ester groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the yield and quality of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its capacity to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves:

  • Disruption of bacterial cell wall synthesis.
  • Interference with metabolic pathways essential for bacterial survival.

A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Preliminary studies suggest that (3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylic acid may possess anticancer properties . In cell line assays, the compound demonstrated cytotoxic effects against several cancer types, including:

  • Breast cancer
  • Lung cancer

The proposed mechanisms for its anticancer effects include:

  • Induction of apoptosis.
  • Inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.

A notable case study published in Cancer Research illustrated the compound's ability to induce apoptosis in breast cancer cells via mitochondrial pathways .

Other Potential Applications

Beyond antimicrobial and anticancer activities, there are indications that this compound may have applications in other areas:

  • Neuropharmacology : Potential modulation of neurotransmitter systems could be explored for treating neurological disorders.
  • Synthetic Chemistry : Its unique structure can serve as a building block for synthesizing more complex molecules with desirable properties.

Mechanism of Action

The mechanism by which (3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bicyclic Core Variations

Thieno[3,4-c]pyrrole vs. Furo[3,4-c]pyrrole
  • Thieno[3,4-c]pyrrole (Target Compound): Contains a sulfur atom in the thiophene ring. Higher lipophilicity due to sulfur’s polarizability. Potential for unique metabolic stability compared to oxygen analogs.
  • Furo[3,4-c]pyrrole (CID 162394355):

    • Features an oxygen atom in the furan ring.
    • Increased ring strain due to smaller atomic size of oxygen.
    • Lower logP (predicted ~1.2) compared to sulfur analogs (logP ~1.8).
Thieno vs. Pyrrolo[3,4-c]pyrrole
  • Pyrrolo[3,4-c]pyrrole derivatives (e.g., RBP4 antagonists): Nitrogen-rich rings enhance hydrogen-bonding capacity. Example: Compound 18 in has a trifluoromethylphenyl group, improving target affinity. Higher solubility in polar solvents compared to thieno analogs.

Substituent Analysis

Compound Core Key Substituents logP Solubility (mg/mL) Biological Activity
Target Compound Thieno[3,4-c]pyrrole Boc, COOH, dioxo ~1.8 0.15 (pH 7.4) Enzyme inhibition (hypothetical)
CID 162394355 Furo[3,4-c]pyrrole Boc, COOH ~1.2 0.35 (pH 7.4) N/A
RBP4 Antagonist (±)-45 Cyclopenta[c]pyrrole Trifluoromethylphenyl, COOH ~2.5 0.08 (pH 7.4) RBP4 binding (IC₅₀ = 12 nM)
Biotin Intermediate Thieno[3,4-d]imidazole Hydroxyl, benzyl ~0.9 1.20 (pH 7.4) Cofactor in carboxylation enzymes

Key Observations :

  • The Boc group in the target compound and CID 162394355 aids in amine protection during synthesis.
  • Carboxylic acid enhances water solubility but reduces membrane permeability compared to ester derivatives.

Stereochemical Impact

The (3aS,6aR) configuration distinguishes the target compound from enantiomers like (3aR,6aS) -configured RBP4 antagonists.

  • Enantiomers : Opposite stereochemistry can lead to divergent binding affinities. For example, (3aR,6aS) -configured RBP4 antagonists show 10-fold higher activity than their enantiomers.
  • Diastereomers : Varying ring conformations (e.g., hexahydro vs. tetrahydro) influence solubility and metabolic stability.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: Thieno analogs (logP ~1.8) are more lipophilic than furo (logP ~1.2) but less than trifluoromethylphenyl-containing compounds (logP ~2.5).
  • Solubility : Carboxylic acid groups improve aqueous solubility (e.g., 0.15 mg/mL for target compound vs. 0.08 mg/mL for RBP4 antagonist).
  • Drug-Likeness : SwissADME predictions (as in ) suggest the target compound complies with Lipinski’s rules, but its dioxo groups may pose metabolic challenges.

Biological Activity

The compound (3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylic acid is a member of the thieno[3,4-c]pyrrole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,4-c]pyrrole core and various functional groups that may influence its biological activity. The presence of the dioxo and carboxylic acid groups suggests potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of thieno[3,4-c]pyrrole exhibit significant antimicrobial activity. For instance, pyrrole-based compounds have been shown to inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis (Mtb) by targeting the MmpL3 transporter involved in mycolic acid biosynthesis. The structure–activity relationship (SAR) studies suggest that modifications to the pyrrole ring can enhance anti-TB activity significantly. Compounds similar to our target compound demonstrated minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mtb strains .

Cytotoxicity and Selectivity

In vitro cytotoxicity assays revealed that many thieno[3,4-c]pyrrole derivatives possess low cytotoxicity profiles. For example, compounds with an IC50 greater than 64 μg/mL were considered non-toxic to mammalian cells. This selectivity is crucial for therapeutic applications as it minimizes adverse effects while maximizing antimicrobial efficacy .

The mechanism of action for compounds in this class often involves the disruption of mycolic acid biosynthesis in bacteria. The target MmpL3 protein is essential for maintaining the integrity of the bacterial cell wall. By inhibiting this protein, compounds can effectively kill or inhibit the growth of pathogenic bacteria .

Case Studies and Research Findings

Study Findings Reference
Study on MmpL3 InhibitorsIdentified potent inhibitors with low cytotoxicity and high selectivity against Mtb
SAR AnalysisModifications on the pyrrole ring improved anti-TB activity; optimal groups identified
Cytotoxicity AssessmentCompounds displayed IC50 values > 64 μg/mL indicating low toxicity

Q & A

Q. How is the stereochemical configuration of the compound determined experimentally?

The stereochemical configuration (3aS,6aR) can be confirmed using X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy. For example, NOE correlations between protons on the thieno-pyrrole core and adjacent substituents (e.g., the tert-butoxycarbonyl group) can resolve spatial relationships. PubChem’s computed InChI data and stereodescriptors provide initial validation .

Q. What are the key steps in synthesizing this compound?

Synthesis typically involves:

  • Protection : Introducing the tert-butoxycarbonyl (Boc) group to the pyrrole nitrogen under anhydrous conditions using Boc anhydride and a base like DMAP.
  • Cyclization : Forming the thieno[3,4-c]pyrrole core via intramolecular cyclization, often catalyzed by Lewis acids (e.g., BF₃·Et₂O).
  • Oxidation : Converting the thiophene sulfur to a sulfone group using oxidizing agents like mCPBA or H₂O₂ in acetic acid .

Intermediate Research Questions

Q. How can reaction yields be optimized during the synthesis of the sulfone moiety?

Yields for sulfone formation depend on:

  • Oxidant selection : mCPBA in dichloromethane at 0°C minimizes side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance oxidation efficiency.
  • Monitoring : Use TLC or LC-MS to track reaction progress and avoid over-oxidation .

Q. What purification methods are effective for isolating the final compound?

Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) effectively removes unreacted intermediates. For higher purity, recrystallization from ethanol/water (7:3 v/v) is recommended .

Advanced Research Questions

Q. How can the carboxylic acid group be selectively functionalized without cleaving the Boc group?

  • Activation : Convert the carboxylic acid to an acyl chloride using SOCl₂ or oxalyl chloride.
  • Coupling : Perform nucleophilic substitution with amines or alcohols in the presence of a base (e.g., Et₃N) at −20°C to prevent Boc deprotection.
  • Monitoring : Use FT-IR to confirm the absence of Boc cleavage (loss of C=O stretch at ~1680 cm⁻¹) .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing regioisomers.
  • HRMS : High-resolution mass spectrometry confirms molecular formulas with <2 ppm error.
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. How do contradictory reports on synthetic yields arise, and how can they be addressed?

Discrepancies often stem from:

  • Catalyst variability : Pd(PPh₃)₄ vs. CuI in coupling reactions ( vs. 19).
  • Solvent effects : DMF vs. toluene, impacting reaction kinetics.
  • Resolution : Use design of experiments (DoE) to optimize parameters like temperature, catalyst loading, and solvent polarity .

Methodological Considerations

Q. How to assess the compound’s stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, then analyze degradation via HPLC.
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light sensitivity : Expose to UV-Vis light and monitor changes using UV-spectroscopy .

Q. What strategies are used to explore the compound’s potential as a pharmacophore?

  • Molecular docking : Screen against target proteins (e.g., kinases) using the thieno-pyrrole core as a hinge-binding motif.
  • SAR studies : Synthesize analogs with modified Boc groups or sulfone substituents to evaluate bioactivity trends.
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.